![molecular formula C22H25N3O5S2 B2411299 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 501351-55-9](/img/structure/B2411299.png)
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a sulfonyl group attached to a morpholine ring and an ethoxybenzo[d]thiazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzothiazole to yield N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide.
Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the benzamide core. This is achieved by reacting the benzamide with chlorosulfonic acid to introduce the sulfonyl chloride group.
Attachment of the Morpholine Ring: Finally, the sulfonyl chloride intermediate is reacted with 2,6-dimethylmorpholine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted benzamides with different nucleophiles.
Scientific Research Applications
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzamide: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the sulfonyl group with the morpholine ring also imparts distinct properties, making it a valuable compound for various applications.
Biological Activity
The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Morpholino group: Imparts solubility and biological activity.
- Sulfonamide linkage: Known for its role in antibacterial properties.
- Benzo[d]thiazole moiety: Associated with various biological activities including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study involving derivatives of benzothiazole demonstrated potent antimicrobial activity against various bacterial strains, suggesting that the thiazole component may enhance efficacy against pathogens .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Analogous compounds have shown inhibition of cancer cell proliferation in vitro. For example, thiazole derivatives have been linked to apoptosis induction in human cancer cell lines, highlighting their role as potential chemotherapeutic agents .
The biological mechanisms through which this compound exerts its effects may involve:
- Inhibition of key enzymes : The sulfonamide group can inhibit dihydropteroate synthase, crucial for folate synthesis in bacteria.
- Interference with cellular signaling pathways : The benzo[d]thiazole moiety may modulate pathways involved in cell survival and proliferation.
Synthesis and Evaluation
A detailed study on the synthesis of similar compounds revealed that modifications to the benzothiazole structure can significantly impact biological activity. The synthesis process typically involves:
- Formation of the morpholino sulfonamide.
- Coupling with the benzo[d]thiazole moiety.
- Purification and characterization through techniques such as NMR and mass spectrometry.
Case Studies
Several case studies highlight the efficacy of related compounds:
- Study on Antibacterial Activity : A series of sulfonamide derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 5 µg/mL .
- Anticancer Activity Assessment : In vitro studies demonstrated that certain analogs inhibited cell proliferation by over 70% in MCF-7 breast cancer cells, indicating significant therapeutic potential .
Data Tables
Compound Name | Structure | MIC (µg/mL) | Cell Line Tested | % Inhibition |
---|---|---|---|---|
Compound A | Structure | 5 | S. aureus | 90 |
Compound B | Structure | 10 | E. coli | 85 |
Compound C | Structure | 15 | MCF-7 | 75 |
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-4-29-18-6-5-7-19-20(18)23-22(31-19)24-21(26)16-8-10-17(11-9-16)32(27,28)25-12-14(2)30-15(3)13-25/h5-11,14-15H,4,12-13H2,1-3H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIIXYQXFXINLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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